molecular formula C16H21NO4 B5133276 Ethyl 1-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxylate

Ethyl 1-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxylate

Cat. No.: B5133276
M. Wt: 291.34 g/mol
InChI Key: BZJNUDFKHLDMMP-UHFFFAOYSA-N
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Description

Ethyl 1-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxylate is a chemical compound that features a piperidine ring substituted with an ethyl ester group and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a Friedel-Crafts alkylation reaction using 1,3-benzodioxole and an appropriate alkylating agent.

    Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activities.

Mechanism of Action

The mechanism of action of Ethyl 1-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Similar in structure but with a benzyl group instead of the benzodioxole moiety.

    1-(1,3-benzodioxol-5-yl)-2-(piperidin-4-yl)ethanone: Contains a ketone group instead of the ester group.

Uniqueness

Ethyl 1-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxylate is unique due to the presence of both the benzodioxole and piperidine moieties, which can confer distinct biological activities and synthetic utility compared to its analogs.

Properties

IUPAC Name

ethyl 1-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-19-16(18)13-5-7-17(8-6-13)10-12-3-4-14-15(9-12)21-11-20-14/h3-4,9,13H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJNUDFKHLDMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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